molecular formula C17H26N2O B12807674 10-Undecenamide, N-(4-pyridylmethyl)- CAS No. 102613-11-6

10-Undecenamide, N-(4-pyridylmethyl)-

Cat. No.: B12807674
CAS No.: 102613-11-6
M. Wt: 274.4 g/mol
InChI Key: HMWXWKGXAPPCJA-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(4-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is known for its unique structure, which combines an amide group with a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(4-pyridylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for 10-Undecenamide, N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-Undecenamide, N-(4-pyridylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted pyridylmethyl derivatives.

Scientific Research Applications

10-Undecenamide, N-(4-pyridylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Undecenamide, N-(4-pyridylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridylmethyl group can enhance the compound’s binding affinity to specific targets, while the undecenamide chain can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    10-Undecenamide: Lacks the pyridylmethyl group, making it less versatile in certain applications.

    N-(4-Pyridylmethyl)acetamide: Has a shorter alkyl chain, which can affect its physical properties and reactivity.

    N-(4-Pyridylmethyl)decanamide: Similar structure but with a different alkyl chain length.

Uniqueness

10-Undecenamide, N-(4-pyridylmethyl)- stands out due to its combination of a long alkyl chain and a pyridylmethyl group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

102613-11-6

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)undec-10-enamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20)

InChI Key

HMWXWKGXAPPCJA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCC1=CC=NC=C1

Origin of Product

United States

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